molecular formula C8H17N3O2S B1242555 Cindunistat CAS No. 364067-22-1

Cindunistat

Cat. No. B1242555
CAS RN: 364067-22-1
M. Wt: 219.31 g/mol
InChI Key: NWBJAUFHPXRBKI-QMMMGPOBSA-N
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Description

Cindunistat, also known as SD-6010, is an orally-administered, selective, time-dependent, and irreversible inhibitor of human iNOS (hiNOS) . It was initially developed by Pfizer Inc . The drug has been used in studies for the treatment of osteoarthritis of the knee .


Molecular Structure Analysis

The molecular formula of Cindunistat is C8H17N3O2S . Its monoisotopic mass is 219.104141 Da . For a detailed molecular structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Cindunistat is a small molecule drug . Its molecular formula is C8H17N3O2S, and it has a monoisotopic mass of 219.104141 Da . More detailed physical and chemical properties, such as solubility, melting point, etc., are not provided in the sources I found.

Scientific Research Applications

Qualitative Research in Health Sciences

Cindunistat's relevance in the field of health sciences is reflected in the broader context of qualitative research. Qualitative research, including studies in dental research, plays a critical role in understanding subjective phenomena, attitudes, opinions, and behaviors. This type of research is crucial for developing health care systems and contributes significantly to medical and dental education systems. The Critical Incident Technique (CIT), a qualitative research tool, is widely used in health sciences and could be pertinent for studies involving Cindunistat (Santha et al., 2016).

Educational Process and Scientific Literacy

Cindunistat's application may extend to educational processes that aim to enhance scientific literacy and metacognitive skills. For instance, designing instructional kits with a scientific approach can be a method to understand and communicate complex scientific concepts like those related to Cindunistat. Such educational endeavors are crucial for empowering scientific literacy and metacognition in the context of 21st-century skills (Djamahar et al., 2018).

Federated Identity and Access Management in Scientific Research

Cindunistat research can benefit from advancements in cyberinfrastructure and federated identity management systems like CILogon. These systems enable dynamic collaboration across organizations and countries, sharing access to data and resources vital for scientific discovery. This technological framework is particularly relevant for collaborations in scientific research, where Cindunistat could be a focus (Basney et al., 2019).

Bibliometric Research and Publication Analysis

The study and analysis of scientific publications, including those on Cindunistat, can be enhanced through bibliometric tools like CitNetExplorer and VOSviewer. These tools help in clustering publications based on citation relations and can aid in understanding the scientific landscape surrounding Cindunistat research (van Eck & Waltman, 2017).

Cyberinfrastructure and Scientific Progress

The development of cyberinfrastructure has a significant impact on scientific progress, including research on Cindunistat. Investments in cyberinfrastructure facilitate large-scale data sharing and interdisciplinary collaboration, essential for advancing understanding in complex scientific fields (Yu et al., 2020).

Collaboration and Knowledge Transfer in Scientific Research

Collaborative platforms and methodologies, like hackathons, can accelerate scientific discoveries and knowledge transfer in Cindunistat research. These approaches enhance collaborative science and encourage cross-validation and reproducibility of scientific analyses (Ghouila et al., 2018).

Ethical Citizen Science and Data Management

The application of citizen science platforms like CitSci.org in Cindunistat research offers opportunities for public engagement and participatory research. Ethical considerations, data privacy, and openness are crucial aspects of such platforms, ensuring the protection of data and volunteer information while fostering inclusivity and transparency (Lynn et al., 2019).

Mechanism of Action

Cindunistat acts as an inhibitor of Nitric Oxide Synthase 2 (NOS2), also known as inducible Nitric Oxide Synthase (iNOS) . By inhibiting this enzyme, it potentially modulates the production of nitric oxide, a molecule involved in various physiological and pathological processes.

properties

IUPAC Name

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-6(9)11-3-4-14-5-8(2,10)7(12)13/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBJAUFHPXRBKI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCSCC(C)(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCSC[C@@](C)(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189934
Record name Cindunistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cindunistat

CAS RN

364067-22-1
Record name Cindunistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364067221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cindunistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINDUNISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC7BI6Z7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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